molecular formula C15H16N2O2 B243434 N-[3-(1-pyrrolidinyl)phenyl]-2-furamide

N-[3-(1-pyrrolidinyl)phenyl]-2-furamide

Cat. No.: B243434
M. Wt: 256.3 g/mol
InChI Key: XCYGIXDQCHLCCK-UHFFFAOYSA-N
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Description

N-[3-(1-Pyrrolidinyl)phenyl]-2-furamide is a synthetic organic compound featuring a furan carboxamide core linked to a phenyl ring substituted with a pyrrolidine moiety.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

N-(3-pyrrolidin-1-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H16N2O2/c18-15(14-7-4-10-19-14)16-12-5-3-6-13(11-12)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18)

InChI Key

XCYGIXDQCHLCCK-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC=CO3

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Furan- and Pyrrolidine/Piperidine-Containing Compounds

Compound Name Structural Features Biological Activity Key References
This compound Pyrrolidine + phenyl + furan carboxamide Hypothesized enzyme inhibition (inferred)
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide Pyrrolidine + oxane (tetrahydropyran) + furan Moderate anticancer activity
N-[3-(Aminomethyl)phenyl]-2-furamide Phenyl + aminomethyl + furan Anti-inflammatory, antimicrobial potential
N-(3-Chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide Piperidine + chlorophenyl + furan Unique receptor binding

Key Observations :

  • Pyrrolidine vs.
  • Oxane vs. Pyrrolidine : The oxane-substituted analog in shows moderate anticancer activity, suggesting that bulkier substituents may reduce potency compared to simpler pyrrolidine derivatives.
  • Aminomethyl vs. Pyrrolidinyl: The aminomethyl group in enhances solubility but may reduce lipophilicity, impacting membrane permeability.

Functional Group Modifications

Table 2: Impact of Substituent Variations on Bioactivity

Compound Name Substituent Modification Effect on Activity References
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-3-carboxamide Furan → Thiophene Enhanced antimicrobial activity
5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide Chlorophenyl + difluorophenyl Neuroprotective potential
N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}-2-furamide Cyclopropylcarbonyl + methylphenyl Improved metabolic stability

Key Observations :

  • Furan vs. Thiophene : Replacing the furan oxygen with sulfur (thiophene) in enhances antimicrobial activity, likely due to increased electron density and lipophilicity.
  • Halogenated Phenyl Groups : Chlorine and fluorine substituents (e.g., in ) improve binding to hydrophobic pockets in target proteins, enhancing neuroprotective effects.
  • Cyclopropylcarbonyl Groups : The cyclopropyl moiety in reduces oxidative metabolism, extending half-life in vivo.

Unique Features of this compound

While direct data is sparse, the compound’s uniqueness arises from:

Dual Heterocyclic System : The combination of pyrrolidine (basic, nitrogen-containing) and furan (polar, oxygen-containing) may enable dual interactions with biological targets, such as kinases or GPCRs.

Tunable Substituents : The phenyl ring’s 3-position allows for further functionalization (e.g., halogenation, alkylation) to optimize pharmacokinetics .

Synergy with Analogs : Structural insights from suggest that hybridizing features (e.g., adding a cyclopropyl group) could enhance selectivity or potency.

Q & A

Basic Questions

Q. What are the key analytical techniques to confirm the structure and purity of N-[3-(1-pyrrolidinyl)phenyl]-2-furamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s backbone, particularly the pyrrolidinyl and furamide moieties. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity by quantifying residual solvents or unreacted intermediates. Mass spectrometry (MS) validates the molecular ion peak and fragmentation patterns . For derivatives with fluorinated or heterocyclic substituents, X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. For example, highlights the use of methyl-5-(3-hydroxyphenyl)furan-2-carboxylate as a starting material, with aminobenzophenone substitutions influencing coupling efficiency. Refluxing in anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions .

Q. What role does the pyrrolidinyl group play in the compound’s physicochemical properties?

  • Methodological Answer : The pyrrolidinyl moiety enhances solubility in polar solvents due to its tertiary amine structure, while its conformational flexibility may influence binding to biological targets. Computational studies (e.g., logP calculations) can predict lipophilicity, and differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidinyl or furamide moieties affect biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution. For instance, replacing the pyrrolidinyl group with piperidinyl (as in ) alters steric bulk and hydrogen-bonding capacity, impacting enzyme inhibition. Biological assays (e.g., IC₅₀ measurements in kinase or protease inhibition) paired with molecular docking can identify critical interactions. demonstrates how sulfonamide analogs exhibit varied binding affinities due to electronic effects .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound concentration). Standardizing protocols (e.g., using ATP-binding cassette transporter assays for membrane permeability) and validating results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) enhance reproducibility. highlights the importance of comparing analogs under identical experimental settings .

Q. What strategies elucidate the mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition type (competitive/non-competitive). Isotopic labeling (³H or ¹⁴C) tracks metabolite formation, while X-ray co-crystallography reveals binding site interactions. For example, ’s protease inhibition studies could employ Förster resonance energy transfer (FRET) substrates to monitor real-time enzyme activity .

Q. How can computational modeling guide the design of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations assess conformational stability in solvent environments. Virtual screening against target proteins (e.g., kinases or GPCRs) prioritizes synthetically feasible analogs. ’s fluorescent probes illustrate how substituent effects (e.g., electron-donating groups) are modeled for photophysical applications .

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